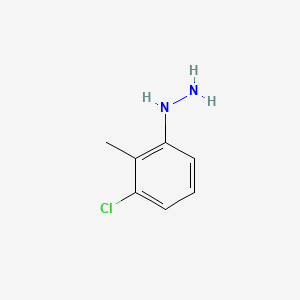

(3-Chloro-2-methylphenyl)hydrazine

Beschreibung

Contextualizing Substituted Phenylhydrazines as Key Synthetic Intermediates

Substituted phenylhydrazines are a class of organic compounds recognized as crucial intermediates in the synthesis of a wide array of molecules, particularly nitrogen-containing heterocycles. google.combeilstein-journals.org Their importance is rooted in their ability to participate in classic and reliable ring-forming reactions.

The most prominent application of substituted phenylhydrazines is in the Fischer indole (B1671886) synthesis , a method discovered in 1883 that remains one of the most effective ways to produce the indole nucleus. wikipedia.orgbyjus.combhu.ac.in This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). wikipedia.orgncert.nic.in The resulting indole scaffold is a fundamental structural motif in thousands of natural products, medicines, and biologically active alkaloids. bhu.ac.innih.govnih.gov

Furthermore, these hydrazines are pivotal reactants in the Knorr pyrazole (B372694) synthesis and related reactions like the Paal-Knorr synthesis . mdpi.comwikipedia.org In the Knorr synthesis, a substituted hydrazine (B178648) reacts with a 1,3-dicarbonyl compound to form a pyrazole or pyrazolone (B3327878) ring. researchgate.netchemhelpasap.comresearchgate.net Pyrazoles are five-membered aromatic heterocycles that are core components of many pharmaceutical and agricultural chemicals. jk-sci.comnih.gov The versatility of these synthetic routes has established substituted phenylhydrazines as foundational building blocks in medicinal chemistry and drug discovery. ijpsr.comnih.gov The demand for efficient and selective methods to produce these intermediates underscores their value in both laboratory research and industrial-scale production. google.comgoogle.com

Significance of (3-Chloro-2-methylphenyl)hydrazine in Modern Organic Chemistry Research

The specific significance of this compound lies in the unique substitution pattern on its phenyl ring. The presence and positioning of the chloro and methyl groups provide a combination of electronic and steric effects that chemists can exploit to direct the outcome of reactions and synthesize highly specific target molecules.

The chlorine atom at the 3-position is an electron-withdrawing group and a halogen, while the methyl group at the 2-position is electron-donating and introduces steric bulk ortho to the hydrazine functional group. This distinct arrangement influences the regioselectivity of cyclization reactions. For instance, in the Fischer indole synthesis, the reaction between this compound and an unsymmetrical ketone can lead to the preferential formation of a specific indole isomer. wikipedia.orgnih.gov The electronic nature of the substituents affects the stability of intermediates in the reaction mechanism, and the steric hindrance from the ortho-methyl group can dictate the direction of the key mdpi.commdpi.com-sigmatropic rearrangement step. byjus.comyoutube.com

This controlled reactivity makes this compound a valuable precursor for creating complex, substituted heterocycles that might be difficult to access using other reagents. Research has shown its use in preparing molecules such as substituted indolenines and complex phthalazinecarbohydrazides. chemicalbook.comgoogle.com Its utility extends to the synthesis of pyrazoles via the Knorr reaction, where its reaction with β-ketoesters or other 1,3-dicarbonyl compounds yields specifically substituted pyrazole derivatives. chemhelpasap.comjk-sci.com The ability to generate particular isomers is critical in pharmaceutical research, where the precise three-dimensional arrangement of atoms can determine a molecule's biological activity.

The synthesis of this compound itself typically starts from 3-chloro-2-methylaniline (B42847). chemicalbook.com The aniline (B41778) is converted to a diazonium salt, which is then reduced, often using a reagent like stannous chloride, to yield the target hydrazine hydrochloride. google.comchemicalbook.com This accessibility, combined with its specialized reactivity, ensures its continued importance as a tool for synthetic chemists aiming to build intricate molecular architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-chloro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKORKMZHLQZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351538 | |

| Record name | (3-chloro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39943-64-1 | |

| Record name | (3-chloro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Methylphenyl Hydrazine

Established Preparative Routes to (3-Chloro-2-methylphenyl)hydrazine

The traditional and most common methods for preparing this compound rely on a multi-step process starting from readily available precursors. These routes are characterized by classical organic reactions that have been refined over time for efficiency and yield.

Synthesis from 3-Chloro-2-methylaniline (B42847) Precursors

The primary and most direct precursor for the synthesis of this compound is 3-Chloro-2-methylaniline. This section details the synthetic pathway from a common starting material to the target hydrazine (B178648) derivative.

The synthesis of the key intermediate, 3-Chloro-2-methylaniline, typically begins with o-nitrotoluene. This process involves two main transformations: chlorination and reduction.

The chlorination of o-nitrotoluene is carried out by introducing chlorine gas in the presence of a catalyst, such as ferric chloride. The reaction temperature is generally maintained between 50-60°C. The progress of the reaction is monitored until the starting material, o-nitrotoluene, is consumed to a significant extent. Following the chlorination, the product, 6-chloro-2-nitrotoluene, is isolated and purified. chemicalbook.comguidechem.com

The subsequent step is the reduction of the nitro group in 6-chloro-2-nitrotoluene to an amino group to yield 3-Chloro-2-methylaniline. A common method for this reduction is the use of iron powder in the presence of hydrochloric acid. The reaction is typically heated to around 90°C and refluxed for several hours to ensure complete conversion. chemicalbook.comguidechem.com After the reaction, the mixture is cooled, and the pH is adjusted to be alkaline to liberate the free aniline (B41778), which is then isolated. chemicalbook.comguidechem.com An alternative reduction method involves catalytic hydrogenation using Raney nickel as a catalyst. guidechem.com Other methods, such as using sodium polysulfide, have also been reported. patsnap.com

Table 1: Synthesis of 3-Chloro-2-methylaniline from o-Nitrotoluene

| Step | Reactants | Reagents/Catalysts | Key Conditions | Product |

| Chlorination | o-Nitrotoluene, Chlorine gas | Ferric chloride | 50-60°C | 6-Chloro-2-nitrotoluene |

| Reduction | 6-Chloro-2-nitrotoluene | Iron powder, Hydrochloric acid | ~90°C, Reflux | 3-Chloro-2-methylaniline |

The transformation of 3-Chloro-2-methylaniline into this compound is a two-step process involving diazotization followed by reduction. The aniline is first treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at a low temperature (typically 0-5°C) to form the corresponding diazonium salt. brainly.inchemicalbook.com This intermediate is generally unstable and is used immediately in the subsequent reduction step. ekb.eg

The reduction of the diazonium salt to the hydrazine is commonly achieved using a reducing agent like tin(II) chloride (stannous chloride) in concentrated hydrochloric acid. brainly.ingoogle.com The tin(II) chloride solution is pre-cooled and added to the diazonium salt solution while maintaining a low temperature. chemicalbook.com The resulting this compound hydrochloride precipitates out of the solution and can be collected by filtration. chemicalbook.com The free hydrazine can be obtained by treating the hydrochloride salt with a base.

General Classical Diazo-Reaction and Reduction Approaches for Substituted Phenylhydrazines

The synthesis of substituted phenylhydrazines, including this compound, has long relied on the classical approach of diazotizing a substituted aniline followed by reduction. This versatile method allows for the preparation of a wide array of phenylhydrazine (B124118) derivatives. scite.ai

The diazotization step universally involves the reaction of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid at low temperatures. orgsyn.org The resulting diazonium salt is a key intermediate.

For the reduction of these diazonium salts, various reagents have been employed. Besides tin(II) chloride, sodium sulfite is another classical reducing agent. orgsyn.orglibretexts.org The process involves adding the diazonium salt solution to a solution of sodium sulfite, followed by heating. orgsyn.org This method has been widely used for the preparation of phenylhydrazine itself and its derivatives. Other reducing agents like zinc dust have also been utilized. libretexts.org The choice of reducing agent can depend on the specific substrate and desired reaction conditions.

Table 2: Classical Reducing Agents for Diazonium Salts

| Reducing Agent | Typical Conditions |

| Tin(II) chloride | Concentrated HCl, low temperature |

| Sodium sulfite | Aqueous solution, subsequent heating |

| Zinc dust | Acidic or neutral conditions |

Advanced and Emerging Synthetic Strategies for Substituted Phenylhydrazines

In recent years, there has been a drive to develop more efficient, safer, and environmentally friendly methods for the synthesis of substituted phenylhydrazines. These advanced strategies often involve the use of catalytic systems to improve reaction conditions and yields.

Catalytic Hydrogenation Systems for Substituted Phenylhydrazine Formation

Catalytic hydrogenation has emerged as a promising alternative to the classical reduction methods for the synthesis of substituted phenylhydrazines. This approach involves the reduction of diazonium salts using hydrogen gas in the presence of a metal catalyst. google.com

A variety of catalysts can be employed in these hydrogenation systems, including palladium on carbon (Pd/C), Raney nickel, and platinum on carbon (Pt/C). google.com The reaction is typically carried out under a hydrogen atmosphere, and the conditions can be optimized by adjusting the temperature, pressure, and choice of solvent. One of the significant advantages of this method is the avoidance of stoichiometric metal waste, which is a drawback of methods using reagents like tin(II) chloride. google.com This makes catalytic hydrogenation a greener and more atom-economical process. The development of continuous flow processes for the synthesis of phenylhydrazines, which can incorporate catalytic hydrogenation, further enhances the safety and efficiency of this methodology. patsnap.com

Reductive Methodologies Utilizing Formic Acid, Formates, and Formic Ether Compounds

The synthesis of this compound can be achieved through the reduction of its corresponding diazonium salt, a common pathway for producing substituted phenylhydrazines. google.comthieme-connect.dedoubtnut.com A notable method in this conversion employs formic acid, formates, or formic ether compounds as the primary reducing agent. google.com This approach presents an alternative to traditional methods that often utilize metal-based reducing agents like stannous chloride. google.comthieme-connect.de

The general synthetic route begins with the diazotization of 3-chloro-2-methylaniline. This intermediate diazonium salt is then subjected to a reduction reaction. In this specific methodology, formic acid or its derivatives act as a hydride donor, reducing the diazonium group (-N₂⁺) to the hydrazine group (-NHNH₂). The mechanism is analogous to other reductions using formic acid, such as in the Eschweiler-Clarke reaction, where formate delivers a hydride ion and is converted to carbon dioxide. youtube.com

A patented method outlines this process for a range of substituted phenylhydrazines, which is applicable to the synthesis of this compound. google.com The reaction is typically carried out in a polar solvent such as Dimethyl sulfoxide (DMSO), acetonitrile, or Dimethylformamide (DMF). google.com This method is reported to offer high yields, ranging from 90% to 98%, and is considered more suitable for large-scale industrial production due to improved safety and shorter reaction times compared to some conventional techniques. google.com

Key parameters of this synthetic method are detailed in the table below.

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 3-Chloro-2-methylphenyl diazonium salt | google.com |

| Reducing Agent | Formic acid, formates, or formic ether compounds | google.com |

| Molar Ratio (Diazonium Salt:Reducing Agent) | 1:1 to 1:20 (preferably 1:1 to 1:10) | google.com |

| Reaction Temperature | 20-150 °C | google.com |

| Solvent | Polar solvents (e.g., DMSO, acetonitrile, DMF) | google.com |

| Reported Yield | 90% - 98% | google.com |

Considerations for Green Chemistry Principles in Phenylhydrazine Synthesis

The synthesis of phenylhydrazines, including this compound, is increasingly being evaluated through the lens of green chemistry principles, which aim to make chemical processes more sustainable and environmentally benign. researchgate.netnih.gov This involves minimizing waste, using less hazardous materials, improving energy efficiency, and employing catalytic processes. nih.gov

Traditional synthesis routes for phenylhydrazines often rely on the reduction of diazonium salts using reagents like stannous chloride (SnCl₂) or sodium sulfite. google.comthieme-connect.de While effective, these methods have environmental drawbacks. The use of stannous chloride, for example, is criticized for its toxicity and the generation of substantial amounts of waste acid and metallic residues, which are costly and difficult to process. google.com

In line with green chemistry principles, several alternative strategies are being explored:

Atom Economy and Waste Prevention : The primary goal is to maximize the incorporation of all materials used in the process into the final product. nih.gov The reduction of diazonium salts with formic acid is a favorable alternative as the primary byproduct is carbon dioxide, a relatively benign substance. google.comyoutube.com Catalytic hydrogenation is another green method that produces only water as a byproduct and offers high atom economy. google.com

Use of Less Hazardous Reagents : This principle focuses on replacing toxic reagents with safer alternatives. Substituting stannous chloride with cheaper and less hazardous options like sodium bisulfite (NaHSO₃) or formic acid aligns with this goal. google.comnih.gov

Energy Efficiency : Modern synthetic approaches aim to reduce energy consumption by conducting reactions at ambient temperature and pressure or by using alternative energy sources. Microwave-assisted synthesis, for instance, has been shown to accelerate reactions, leading to shorter reaction times and potentially higher yields in the synthesis of nitrogen-containing heterocycles derived from phenylhydrazines. researchgate.net

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. nih.gov The development of efficient catalytic systems, such as the use of nanostructured catalysts in the synthesis of phenylhydrazone derivatives, demonstrates a green approach that allows for easy recovery and reuse of the catalyst. researchgate.net

Reduction of Derivatives : Green chemistry encourages the minimization or avoidance of unnecessary derivatization steps (e.g., use of protecting groups), which reduces the number of synthetic steps and the amount of waste generated. nih.gov One-pot syntheses, where reactants are converted to products in a single reactor, are an effective way to achieve this.

The following table compares traditional and greener synthetic approaches for phenylhydrazine synthesis.

| Principle | Traditional Method (e.g., SnCl₂ Reduction) | Greener Alternative (e.g., Formic Acid/Catalytic Hydrogenation) | Source |

|---|---|---|---|

| Reagent Toxicity | High (Stannous chloride is toxic) | Lower (Formic acid is less toxic; H₂ is flammable but non-toxic) | google.com |

| Waste Generation | High (Generates significant waste acid and metallic residues) | Low (Byproducts are CO₂ or H₂O) | google.comyoutube.com |

| Atom Economy | Poor | High | nih.gov |

| Process Safety | Potential harm to operators and the environment | Improved safety profile | google.com |

| Energy Use | Often requires heating for extended periods | Can be performed under milder conditions; amenable to energy-efficient techniques like microwave irradiation | google.comresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Methylphenyl Hydrazine

Overview of Hydrazine (B178648) Functional Group Reactivity within Substituted Aryl Systems

Hydrazines are a class of chemical compounds featuring two nitrogen atoms linked by a covalent bond and can have one to four alkyl or aryl substituents. wikipedia.org They are generally classified based on their degree of substitution, which influences their chemical properties. wikipedia.org Aromatic monosubstituted hydrazines, such as (3-Chloro-2-methylphenyl)hydrazine, are typically less soluble in water, less basic, and weaker reducing agents compared to their aliphatic counterparts. wikipedia.org

The hydrazine functional group is a potent nucleophile and can participate in a variety of chemical transformations. wikipedia.org Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the chlorine atom and the methyl group on the phenyl ring modulate the nucleophilicity and basicity of the hydrazine moiety.

Reaction Pathways Involving the Hydrazine Moiety

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. numberanalytics.comwikipedia.org This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. numberanalytics.com For instance, this compound can react with an aldehyde or ketone to form the corresponding (3-chloro-2-methylphenyl)hydrazone. This process is foundational in various synthetic applications. numberanalytics.comwikipedia.org The formation of hydrazones is a key step in reactions like the Wolff-Kishner reduction. libretexts.orglibretexts.org

The general mechanism for hydrazone formation involves:

Nucleophilic attack: The hydrazine derivative attacks the carbonyl carbon. numberanalytics.com

Proton transfer: A proton is transferred to form a new nitrogen-carbon bond. numberanalytics.com

Elimination of water: A water molecule is eliminated to yield the hydrazone. numberanalytics.com

Table 1: Reactivity of Hydrazine with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Aldehyde/Ketone | (3-Chloro-2-methylphenyl)hydrazone | Condensation |

| Hydrazine | Acetone | Acetone azine, then Acetone hydrazone | Condensation |

| Phenylhydrazine (B124118) | Reducing sugars | Osazones | Condensation |

This table illustrates the general reactivity of hydrazines with carbonyl compounds to form hydrazones.

Hydrazine and its derivatives are effective reducing agents in organic synthesis. organicchemistrydata.orgresearchgate.net The Wolff-Kishner reduction, for example, converts ketones and aldehydes to methylene (B1212753) and methyl groups, respectively. organicchemistrydata.org This reaction proceeds through a hydrazone intermediate under harsh basic conditions and high temperatures. organicchemistrydata.org The driving force for this reduction is the formation of the highly stable dinitrogen gas (N₂). wikipedia.orgorganicchemistrydata.org

While the classical Wolff-Kishner reduction uses hydrazine itself, substituted hydrazines can also facilitate similar reductive transformations. organicchemistrydata.org A milder alternative involves the reduction of tosylhydrazones, which are derived from hydrazones, with reagents like sodium borohydride. organicchemistrydata.org Hydrazine derivatives are also utilized in transfer hydrogenation processes, offering a selective and efficient method for reducing various functional groups, including nitro compounds, alkenes, alkynes, and carbonyls. researchgate.net

Electrophilic and Nucleophilic Character in Reaction Mechanisms

The terms "electrophile" and "nucleophile" describe reactants that accept or donate an electron pair, respectively, to form a new covalent bond. masterorganicchemistry.com Hydrazine and its derivatives are considered good nucleophiles due to the lone pair of electrons on the nitrogen atoms. wikipedia.org The nucleophilicity of hydrazines has been studied extensively, and it is found that their reactivity is comparable to that of amines like methylamine (B109427) in both water and acetonitrile. acs.orgresearchgate.net

In reactions, the hydrazine moiety of this compound acts as the nucleophile, attacking electrophilic centers. nih.gov For example, in the formation of hydrazones, the hydrazine nitrogen attacks the electrophilic carbonyl carbon. The electrophilic character of the other reactant is crucial for the reaction to proceed. The solvent can also play a significant role by solvating and activating the electrophile/nucleophile pair. nih.gov

The electrophilicity and nucleophilicity can be quantified using various indices, which help in predicting the reactivity between different chemical species. nih.gov

Stability and Reactivity Considerations of the Chlorophenyl Moiety

The chlorine atom is an electron-withdrawing group, which can decrease the electron density of the aromatic ring and influence the basicity of the hydrazine group. The methyl group, being electron-donating, has an opposing effect. The combination of these substituents on the phenyl ring fine-tunes the electronic properties and, consequently, the chemical behavior of this compound.

The stability of the chlorophenyl moiety itself is generally high, as is typical for aromatic systems. However, under certain reaction conditions, such as those involving strong nucleophiles or specific catalysts, the chlorine atom could potentially be displaced in a nucleophilic aromatic substitution reaction.

The Role of this compound in the Synthesis of Heterocyclic Scaffolds

This compound is a substituted arylhydrazine that serves as a critical starting material in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring both a chloro and a methyl group on the phenyl ring, influences the reactivity and properties of the resulting heterocyclic systems. This article explores its application in the formation of indole (B1671886), carbazole, and pyridoindole ring systems, as well as other heterocyclic derivatives.

Application in Heterocyclic Compound Synthesis

The primary application of (3-Chloro-2-methylphenyl)hydrazine in organic synthesis is as a precursor for building complex molecular architectures containing a nitrogen atom, leveraging the reactivity of the hydrazine (B178648) moiety.

The Fischer indole (B1671886) synthesis is a cornerstone reaction in organic chemistry for creating indole rings from arylhydrazines and carbonyl compounds. wikipedia.orgbyjus.com This reaction is catalyzed by either Brønsted or Lewis acids. wikipedia.orgsharif.edu

The reaction of this compound with various ketones and aldehydes under acidic conditions leads to the formation of substituted indoles. The process begins with the condensation of the hydrazine with the carbonyl compound to form a phenylhydrazone intermediate. byjus.comnumberanalytics.com This intermediate then tautomerizes to its enamine form. researchgate.net An acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, the key step of the reaction, follows, leading to the formation of a new carbon-carbon bond. researchgate.netmdpi.com The subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the final aromatic indole product. wikipedia.orgresearchgate.net

The substitution on the phenyl ring of the hydrazine dictates the substitution pattern of the resulting indole. For this compound, cyclization with an unsymmetrical ketone can theoretically lead to two different regioisomeric indole products.

Table 1: Examples of Fischer Indole Synthesis with this compound This table presents hypothetical products based on established Fischer Indole Synthesis principles.

| This compound | Carbonyl Substrate | Resulting Indole Product | Typical Conditions |

|---|---|---|---|

| Acetone | 8-Chloro-2,9-dimethylindole | ZnCl₂, heat |

| Pyruvic acid | 8-Chloro-9-methylindole-2-carboxylic acid | H₂SO₄, EtOH, heat |

| Acetaldehyde | 8-Chloro-9-methylindole | Polyphosphoric acid, heat |

A significant application of the Fischer indole synthesis is the reaction of arylhydrazines with cyclic ketones, particularly cyclohexanones, to produce tetrahydrocarbazoles. wjarr.com When this compound is reacted with cyclohexanone, the resulting product is 8-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole. This reaction, often referred to as the Fischer-Borsche reaction, typically involves heating the reactants in the presence of an acid catalyst such as acetic acid or hydrochloric acid. wjarr.comresearchgate.net This method is a common and efficient route for accessing the tetrahydrocarbazole scaffold, which is present in many biologically active compounds. wjarr.comresearchgate.net The reaction can be carried out using conventional heating or under microwave irradiation to accelerate the process. wjarr.com

Table 2: Synthesis of 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole

| Hydrazine Substrate | Ketone Substrate | Product | Typical Conditions |

|---|---|---|---|

| This compound | Cyclohexanone | 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid, heat |

| This compound | 4-Methylcyclohexanone | 8-Chloro-2,9-dimethyl-1,2,3,4-tetrahydrocarbazole | HCl, Ethanol (B145695), heat |

Pyridoindoles, also known as carbolines, are another class of heterocyclic compounds accessible from arylhydrazines. The γ-carboline (pyrido[4,3-b]indole) skeleton, in particular, is a key structural motif in many pharmaceutically important molecules. echemcom.comresearchgate.net

The Fischer indole synthesis can be extended to the synthesis of tetrahydro-γ-carbolines by using a piperidin-4-one derivative as the carbonyl component. beilstein-journals.orgresearchgate.net The reaction of this compound with an N-substituted piperidin-4-one hydrochloride under acidic conditions yields the corresponding 8-chloro-9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. researchgate.net The choice of the substituent on the piperidine (B6355638) nitrogen is crucial as it can influence the reaction conditions and outcomes. researchgate.net This synthesis provides a direct route to the tetracyclic γ-carboline core structure.

Table 3: Synthesis of Substituted Tetrahydro-1H-pyrido[4,3-b]indoles

| Hydrazine Substrate | Piperidone Substrate | Product | Typical Conditions |

|---|---|---|---|

| This compound | 1-Methyl-4-piperidone | 8-Chloro-2,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | HCl, Ethanol, heat |

| This compound | 1-Benzyl-4-piperidone | 2-Benzyl-8-chloro-9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Acetic acid, heat |

The mechanism for the formation of the tetrahydro-γ-carboline ring system mirrors the classical Fischer indole synthesis. mdpi.com

Hydrazone Formation: this compound reacts with the N-substituted piperidin-4-one to form the corresponding hydrazone.

Enamine Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to the more reactive enamine intermediate. researchgate.net

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: This is the rate-determining and irreversible step where the N-N bond is cleaved and a C-C bond is formed between the ortho-position of the phenyl ring and the C5 position of the piperidine ring. researchgate.net

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization by the attack of the amino group onto the imine. Subsequent elimination of ammonia leads to the formation of the aromatic pyrrole (B145914) ring, completing the pyridoindole structure. wikipedia.orgbyjus.com

The presence of the chloro and methyl substituents on the phenylhydrazine (B124118) ring influences the electronic environment and can affect the rate and regioselectivity of the cyclization step.

Beyond indole-based structures, this compound is a valuable precursor for other classes of nitrogen-containing heterocycles.

One of the most fundamental reactions involves the condensation with 1,3-dicarbonyl compounds to yield pyrazoles, a class of five-membered aromatic heterocycles. youtube.com This reaction, known as the Knorr pyrazole (B372694) synthesis, proceeds by the sequential condensation of both nitrogen atoms of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. youtube.comjk-sci.com For example, reacting this compound with acetylacetone (B45752) (a 1,3-diketone) in a suitable solvent like ethanol readily produces 1-(3-chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole. youtube.comorganic-chemistry.org

Furthermore, this compound can be used to synthesize six-membered heterocycles like pyridazinones. The reaction with γ-keto acids, such as levulinic acid, followed by cyclization, leads to the formation of dihydropyridazinone derivatives. researchgate.net The initial reaction forms a hydrazone which then undergoes intramolecular cyclization to yield the heterocyclic ring. researchgate.net

Table 4: Synthesis of Other Heterocyclic Derivatives

| Hydrazine Substrate | Reactant | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| This compound | Acetylacetone | 1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis |

| This compound | Levulinic acid | 6-(3-Chloro-2-methylphenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one | Pyridazinone Synthesis |

Derivatization Chemistry of 3 Chloro 2 Methylphenyl Hydrazine

Acylhydrazide Formation and Subsequent Chemical Transformations

The reaction of (3-Chloro-2-methylphenyl)hydrazine with various acylating agents readily affords the corresponding N'-substituted acylhydrazides. These intermediates are pivotal in the construction of a wide array of heterocyclic systems.

A common and efficient method for acylhydrazide synthesis involves the condensation of the hydrazine (B178648) with a carboxylic acid derivative, such as an acid chloride or an ester, often in a suitable solvent. For instance, the reaction with an aroyl chloride in a basic medium can produce the corresponding N'-aroyl-N-(3-chloro-2-methylphenyl)hydrazine. rasayanjournal.co.in These acylhydrazides are stable, crystalline solids that can be readily purified.

Once formed, these acylhydrazide derivatives are primed for a variety of subsequent chemical transformations, most notably intramolecular cyclization reactions to form five- and six-membered heterocycles. One of the most important applications is the synthesis of 1,3,4-oxadiazoles. Treatment of an N'-aroyl-(3-chloro-2-methylphenyl)hydrazide with a dehydrating agent, such as phosphorus oxychloride, leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the (3-chloro-2-methylphenyl) group. uobaghdad.edu.iq

Another significant transformation is the formation of Schiff bases. The terminal -NH2 group of the acylhydrazide can condense with aldehydes or ketones to yield the corresponding N-acylhydrazones. researchgate.netresearchgate.net These Schiff bases are not only important in their own right but also serve as versatile intermediates for further cyclization reactions. For example, reaction with chloroacetyl chloride can yield 2,3-disubstituted azetidin-2-ones. rasayanjournal.co.in

The following table summarizes representative transformations of acylhydrazides derived from this compound:

| Starting Acylhydrazide Derivative | Reagent(s) | Product Type | Ref. |

| N'-Aroyl-(3-chloro-2-methylphenyl)hydrazide | Phosphorus Oxychloride | 2-Aryl-5-(3-chloro-2-methylphenyl)-1,3,4-oxadiazole | uobaghdad.edu.iq |

| N'-Aroyl-(3-chloro-2-methylphenyl)hydrazide | Aromatic Aldehyde | N'-[Arylmethylene]aroylhydrazide (Schiff Base) | researchgate.net |

| N'-[Arylmethylene]aroylhydrazide | Chloroacetyl Chloride, Triethylamine | 1-(Aroylamino)-3-chloro-4-arylazetidin-2-one | rasayanjournal.co.in |

| N'-Aroyl-(3-chloro-2-methylphenyl)hydrazide | Thioacetic Acid | Thiazolidinone derivative | researchgate.net |

Functionalization of the Hydrazine Nitrogen Atoms

Direct functionalization of the two nitrogen atoms of the this compound moiety opens up another avenue for creating molecular diversity. These reactions include alkylation and arylation, which can be controlled to achieve mono- or di-substitution.

N-alkylation can be achieved by reacting the hydrazine with alkyl halides. The degree of alkylation can be influenced by the reaction conditions and the stoichiometry of the reagents. The synthesis of N-alkylated pyrazoles, for instance, can be initiated by the N-alkylation of a hydrazine derivative. core.ac.uk

N-arylation of hydrazines is a powerful tool for creating C-N bonds and accessing more complex diaryl or aryl-heteroaryl structures. Copper-catalyzed cross-coupling reactions with arylboronic acids represent a mild and effective method for the N-arylation of substituted hydrazines. This approach allows for the introduction of a second, distinct aryl group onto the hydrazine nitrogen, leading to unsymmetrical diarylhydrazines.

The following table provides an overview of functionalization reactions applicable to the hydrazine nitrogens of this compound:

| Reaction Type | Reagent(s) | Product Type | Ref. |

| N-Alkylation | Alkyl Halide | N-Alkyl-(3-chloro-2-methylphenyl)hydrazine | core.ac.uk |

| N-Arylation | Arylboronic Acid, Copper Catalyst | N-Aryl-(3-chloro-2-methylphenyl)hydrazine | mdpi.com |

Synthesis of Complex Polyfunctional Organic Molecules through Derivatization

The derivatization of this compound is a cornerstone for the synthesis of a multitude of complex polyfunctional organic molecules, particularly heterocyclic compounds which are scaffolds for many pharmaceuticals and agrochemicals.

Pyrazoles and Pyrazolones: One of the most fundamental reactions of hydrazines is their condensation with 1,3-dicarbonyl compounds to form pyrazoles. nih.govchim.it For example, the reaction of this compound with ethyl acetoacetate (B1235776) yields a pyrazolone (B3327878) derivative, specifically 1-(3-chloro-2-methylphenyl)-3-methyl-5-pyrazolone. orientjchem.org This reaction is robust and allows for the synthesis of a wide variety of substituted pyrazoles by varying the dicarbonyl component. core.ac.ukfortunejournals.com

Indoles (Fischer Indole (B1671886) Synthesis): The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. This compound can be employed in this reaction to produce indoles with the 4-chloro-5-methyl substitution pattern on the benzene (B151609) ring of the indole nucleus. The choice of the carbonyl component dictates the substitution at the 2- and 3-positions of the indole ring. bldpharm.comorgsyn.org

Triazoles: Acylhydrazides derived from this compound are also precursors to 1,2,4-triazole (B32235) derivatives. For example, conversion of the acylhydrazide to a thiosemicarbazide (B42300) followed by cyclization can yield mercapto-triazoles, which can be further functionalized. uobaghdad.edu.iq

The derivatization of this compound provides access to a rich variety of molecular architectures, as highlighted in the table below.

| Starting Material(s) | Key Reaction Type | Resulting Heterocyclic Core | Ref. |

| This compound, 1,3-Diketone | Knorr Pyrazole (B372694) Synthesis | Pyrazole | nih.gov |

| This compound, β-Ketoester | Pyrazolone Synthesis | Pyrazolone | orientjchem.org |

| This compound, Ketone/Aldehyde | Fischer Indole Synthesis | Indole | bldpharm.com |

| N'-(Aroyl)-(3-chloro-2-methylphenyl)hydrazide | Cyclization of Thiosemicarbazide derivative | 1,2,4-Triazole | uobaghdad.edu.iq |

| This compound, Malononitrile, Aldehyde, β-Ketoester | Multicomponent Reaction | Pyrano[2,3-c]pyrazole | core.ac.uk |

Computational and Theoretical Studies of 3 Chloro 2 Methylphenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The electronic properties of substituted phenylhydrazines are significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of (3-Chloro-2-methylphenyl)hydrazine, the chlorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the ortho-position is a weak electron-donating group. DFT studies on similarly substituted aromatic compounds have shown that these substituents modulate the electron density of the phenyl ring and the attached hydrazine (B178648) moiety. nih.govresearchgate.net

A key aspect of reactivity prediction involves the analysis of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. In substituted phenylhydrazines, the HOMO is typically localized on the hydrazine group and the phenyl ring, while the LUMO is distributed over the aromatic system. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on general trends for substituted phenylhydrazines. Specific computational studies on this compound would be required for precise values.

Molecular Modeling of Reaction Intermediates and Transition States

Molecular modeling is a critical tool for visualizing and understanding the transient species that occur during a chemical reaction, namely reaction intermediates and transition states. For reactions involving this compound, such as the well-known Fischer indole (B1671886) synthesis, computational modeling can map out the entire reaction pathway, providing geometric and energetic details of these fleeting structures. wikipedia.orgmdpi.comnih.gov

The Fischer indole synthesis, for example, proceeds through several key intermediates, including a phenylhydrazone, an enamine tautomer, and a di-imine species. wikipedia.org Molecular modeling can be used to calculate the relative stabilities of these intermediates. The presence of the chloro and methyl substituents on the phenyl ring will influence the energies of these intermediates and the barriers to their formation.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can locate the transition state structure for each step of a reaction and calculate its energy. The energy difference between the reactants and the transition state represents the activation energy, which is a key determinant of the reaction rate. For reactions of this compound, modeling the transition states would reveal how the electronic and steric effects of the substituents affect the reaction kinetics. For instance, the steric bulk of the ortho-methyl group could influence the geometry and energy of the transition state in cyclization reactions. uii.ac.id

Table 2: Illustrative Calculated Energies for Intermediates and Transition States in a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Ketone |

| Hydrazone Intermediate | -5.2 | Formed by the condensation of the hydrazine and ketone. |

| Transition State 1 | +15.8 | Corresponds to the tautomerization to the enamine. |

| Enamine Intermediate | -2.1 | The reactive tautomer in the key C-C bond-forming step. |

| Transition State 2 | +25.3 | The highest energy point on the reaction coordinate, leading to the indole product. |

| Product | -12.7 | The final indole product. |

Note: This data is illustrative and serves to demonstrate the type of information that can be obtained from molecular modeling of a reaction pathway.

Mechanistic Insights Derived from Computational Analysis

Computational analysis provides a detailed, step-by-step picture of reaction mechanisms, often revealing subtleties that are difficult to probe experimentally. By combining the information from electronic structure calculations and molecular modeling of intermediates and transition states, a comprehensive mechanistic understanding of reactions involving this compound can be achieved.

For instance, in the Fischer indole synthesis, computational studies can elucidate the nature of the key researchgate.netresearchgate.net-sigmatropic rearrangement, which is the bond-forming step. wikipedia.orgmdpi.com The analysis can determine whether the reaction proceeds through a concerted or stepwise mechanism and how the substituents on the phenyl ring influence the electronic demands of this rearrangement. The electron-withdrawing chlorine atom and the electron-donating methyl group will have opposing effects on the electron density of the migrating aryl group, which can impact the activation energy of this step.

Furthermore, computational studies can explore alternative reaction pathways and explain observed regioselectivity. In reactions with unsymmetrical ketones, for example, the formation of more than one indole isomer is possible. thermofisher.com Computational analysis of the transition states leading to the different isomers can predict which product will be favored and provide a rationale based on electronic and steric factors.

The use of computational tools like the United Reaction Valley Approach (URVA) can offer even deeper mechanistic insights by analyzing the reaction path and identifying "hidden" intermediates and transition states that may not be apparent from a simple potential energy surface diagram. acs.org This level of analysis can reveal the intricate details of bond-breaking and bond-forming processes along the reaction coordinate.

Ultimately, the mechanistic insights gained from computational analysis can be used to optimize reaction conditions, design more efficient synthetic routes, and predict the outcome of new reactions involving this compound and related compounds.

Future Research Directions and Synthetic Prospects

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The traditional synthesis of (3-Chloro-2-methylphenyl)hydrazine involves the diazotization of 3-chloro-2-methylaniline (B42847) followed by reduction. chemicalbook.com A typical procedure involves treating 3-chloro-2-methylaniline with trifluoroacetic acid and concentrated hydrochloric acid, followed by reaction with sodium nitrite (B80452) at low temperatures. The resulting diazonium salt is then reduced using tin(II) chloride to yield this compound. chemicalbook.com

Future research is geared towards developing more efficient and environmentally benign catalytic systems to streamline this process. The focus is on replacing stoichiometric reducing agents like tin(II) chloride with catalytic methods.

Table 1: Comparison of Traditional vs. Prospective Synthesis Methods

| Feature | Traditional Method (e.g., Tin(II) Chloride Reduction) | Future Catalytic Methods |

| Reducing Agent | Stoichiometric (e.g., SnCl₂) | Catalytic (e.g., H₂, formic acid) with a catalyst |

| Catalyst | None | Heterogeneous (e.g., Ni, Pd, Pt) or Homogeneous |

| Byproducts | Significant metal salt waste | Minimal, often water or CO₂ |

| Process | Batch processing | Potential for continuous flow processing patsnap.com |

| Efficiency | Can be high yield but with significant waste | Aims for high yield with high atom economy |

One promising avenue is the use of catalytic hydrogenation. This would involve a catalyst, such as palladium or nickel, to facilitate the reduction of the diazonium salt using hydrogen gas. google.com This approach offers higher atom economy and avoids the generation of heavy metal waste. Another area of exploration is the use of transfer hydrogenation, employing hydrogen donors like formic acid or its salts in the presence of a suitable catalyst. google.com

Furthermore, the development of continuous flow synthesis processes for substituted phenylhydrazines is an active area of research. patsnap.com Integrating a catalytic system into a continuous flow reactor could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this compound.

Exploration of New Reaction Pathways and Transformations

Beyond its role as a simple intermediate, researchers are investigating novel reaction pathways and transformations involving this compound to construct more complex molecular scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a substituted aromatic ring, makes it a versatile building block.

Future research could focus on:

Fischer Indole (B1671886) Synthesis: A classic reaction where phenylhydrazines react with aldehydes or ketones to form indoles. Exploring the reactivity of this compound in this reaction with a diverse range of carbonyl compounds could lead to the synthesis of novel, highly substituted indole derivatives. These derivatives are of significant interest in medicinal chemistry.

Synthesis of Pyrazole (B372694) Derivatives: The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental method for preparing pyrazoles. researchgate.net Utilizing this compound in such cyclization reactions can produce a variety of pyrazole derivatives with potential applications in agrochemicals and pharmaceuticals. researchgate.net

N-N Bond Forming Reactions: Exploring novel cross-coupling reactions to form new N-N bonds is a burgeoning area of chemical synthesis. Developing methods to functionalize the hydrazine moiety of this compound could open up pathways to new classes of nitrogen-containing compounds.

Derivatization of the Aromatic Ring: The chloro and methyl substituents on the phenyl ring offer sites for further functionalization through various aromatic substitution reactions, allowing for the synthesis of a library of derivatives with tailored electronic and steric properties.

A patent has described the synthesis of a related compound, 3-chloro-2-(2-(2-methylphenyl)hydrazino)pyridine, by reacting 3-chloro-2-hydrazinopyridine (B1363166) with 2-methylbenzaldehyde, showcasing the utility of the hydrazine moiety in forming new C-N bonds. google.com This suggests the potential for similar reactivity with this compound.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. acs.org Cascade reactions, in turn, involve a series of intramolecular reactions initiated by a single event.

The integration of this compound into MCRs and cascade processes is a promising area for future research. Its nucleophilic nature makes it an ideal candidate for participation in reactions that form heterocyclic structures. For instance, it could be employed in MCRs for the synthesis of complex pyrazole-based scaffolds. beilstein-journals.org

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Potential Product Class |

| Pyrazole Synthesis | This compound, a 1,3-dicarbonyl compound, an aldehyde | Highly substituted pyrazoles |

| Indole Synthesis | This compound, an aldehyde/ketone, another nucleophile | Functionalized indole derivatives |

| Pyrazoline Synthesis | This compound, an α,β-unsaturated ketone, a catalyst | Substituted pyrazolines researchgate.net |

The development of novel cascade reactions initiated by the reaction of this compound could lead to the rapid assembly of complex polycyclic systems from simple starting materials.

Design and Synthesis of Advanced Organic Materials Leveraging this compound as a Precursor

The unique structural features of this compound make it an attractive building block for the synthesis of advanced organic materials. Of particular interest is its potential use as a monomer in the creation of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. umich.edu

The hydrazine functionality can react with polyaldehydes to form stable hydrazone-linked COFs. nih.govnih.gov The chloro and methyl substituents on the phenyl ring of this compound would be incorporated into the COF structure, thereby tuning the properties of the resulting material. For example, the chlorine atom could influence the electronic properties and provide a site for post-synthetic modification.

Future research in this area will likely focus on:

Synthesis of Novel COFs: Reacting this compound with various aromatic trialdehydes to create new 2D or 3D COFs with tailored pore sizes and functionalities. umich.edu

Functional Polymers: Polymerizing this compound or its derivatives to create linear or cross-linked polymers with specific thermal, optical, or electronic properties.

Precursor to Conductive Materials: Exploring the pyrolysis of polymers or COFs derived from this compound to produce nitrogen-doped carbon materials with potential applications in electronics and energy storage.

The commercial availability of this compound as a building block suggests its recognized potential in the synthesis of such advanced materials. bldpharm.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-chloro-2-methylphenyl)hydrazine, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Start with the condensation of 3-chloro-2-methylphenylhydrazine with ketones or aldehydes in acetic acid under reflux. For example, hydrazide formation via stirring equimolar reactants (e.g., hydrazine hydrate and carbonyl compounds) in acetic acid for 18 hours at room temperature, followed by recrystallization from methanol .

- Step 2 : Optimize reaction time, solvent polarity, and temperature. Use TLC or HPLC to monitor completion.

- Step 3 : Characterize products via melting point analysis, NMR, and FT-IR to confirm purity and structure.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- NMR : Analyze H and C spectra to identify aromatic protons, hydrazine NH signals, and substituent effects. Chemical shifts near δ 7-8 ppm typically indicate aromatic protons, while NH peaks appear around δ 8-10 ppm .

- FT-IR : Confirm hydrazine N–H stretches (3100–3300 cm) and C=N/C=O vibrations (1600–1700 cm) .

- XRD : For crystalline derivatives, use SHELX programs (e.g., SHELXL) to refine crystal structures and resolve bond-length discrepancies .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation; hydrazine derivatives are toxic and irritants.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model reaction pathways. Focus on transition states for cycloreversion steps in hydrazine-catalyzed metathesis reactions.

- Catalyst Design : Compare activation barriers of [2.2.1] vs. [2.2.2] bicyclic hydrazines; lower barriers correlate with higher catalytic efficiency .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What mechanistic insights explain contradictory decomposition pathways of hydrazine derivatives in hydrogen production?

- Methodology :

- Kinetic Studies : Conduct time-resolved mass spectrometry to track intermediates (e.g., NH radicals, NH) during thermal decomposition.

- Catalyst Screening : Test Ni-based catalysts (e.g., Ni-Pt alloys) in aqueous vs. vapor-phase systems. Monitor H selectivity via gas chromatography .

- Operando Spectroscopy : Use XAS or IR to identify surface-bound intermediates on catalysts .

Q. How can crystallographic data resolve discrepancies in reported bond lengths of this compound complexes?

- Methodology :

- High-Resolution XRD : Collect data at synchrotron facilities (λ < 1 Å) to enhance precision. Refine structures using SHELXL with anisotropic displacement parameters .

- Twinned Data Analysis : For challenging crystals, apply twin-law corrections in SHELXPRO to resolve overlapping reflections .

- Database Cross-Validation : Compare results with entries in the Cambridge Structural Database (CSD) to identify outliers .

Q. What strategies improve the application of this compound in synthesizing nanostructured materials?

- Methodology :

- Template Synthesis : Use hydrazine derivatives as chelating agents for metal-organic frameworks (MOFs). Optimize molar ratios of metal salts (e.g., Co, Cu) to hydrazine in solvothermal reactions .

- Morphology Control : Vary solvent systems (e.g., DMF vs. ethanol) to tune nanoparticle size (10–100 nm) via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.